Chlorotetracaine
Description
Tetracaine itself (CAS 94-24-6) is classified as a potent amino ester anesthetic, primarily used in spinal and topical anesthesia due to its prolonged duration of action .
Properties
CAS No. |
34436-50-5 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C15H23ClN2O2/c1-4-5-8-17-12-6-7-13(14(16)11-12)15(19)20-10-9-18(2)3/h6-7,11,17H,4-5,8-10H2,1-3H3 |
InChI Key |
PYOLCROQVAMWIW-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)Cl |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)Cl |
Other CAS No. |
34436-50-5 |
Synonyms |
chlorotetracaine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetracaine
- Structural Basis: Tetracaine (C₁₅H₂₄N₂O₂) consists of a para-aminobenzoic acid (PABA) ester backbone. Chlorotetracaine likely substitutes a hydrogen atom with chlorine, altering electronic and steric properties.
- Efficacy and Toxicity : Tetracaine’s safety data sheet highlights acute toxicity risks (e.g., respiratory depression at high doses) . Chlorinated analogs often exhibit increased lipophilicity, which may enhance nerve blockade duration but also raise systemic toxicity risks due to prolonged absorption.
- Metabolism: Ester-based anesthetics like tetracaine are hydrolyzed by plasma esterases.
Chlorinated Analogs: Chlordane and Heptachlor
Both share a bicyclic framework with chlorine substituents, enhancing environmental persistence and neurotoxicity . This underscores the importance of chlorine positioning in determining biological activity and toxicity—a principle applicable to this compound’s design.
Analytical and Toxicological Considerations
Analytical Challenges
Chemical analysis of chlorinated compounds, as noted in REACH guidance, requires robust methodologies to address extraction inefficiencies and matrix interferences . For this compound, techniques like HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) would be critical to quantify purity and degradation products, akin to methods validated for similar compounds in ’s supplementary tables.
Toxicological Profiling
Chloroethane’s toxicological profile () demonstrates that chlorinated alkanes can induce CNS depression and carcinogenicity. While this compound’s ester backbone may mitigate such risks, its chlorination still warrants evaluation for metabolite toxicity (e.g., chlorinated byproducts interacting with hepatic enzymes).
Data Table: Inferred Comparative Properties
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